
6,7-Dihydro Rosuvastatin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro Rosuvastatin Sodium Salt is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is characterized by its molecular formula C22H29FN3O6S.Na and a molecular weight of 505.54 g/mol . It is primarily used in pharmaceutical research and development, particularly in the study of lipid-lowering agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro Rosuvastatin Sodium Salt involves multiple steps, starting from the appropriate pyrimidine derivatives. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The reaction conditions typically involve refluxing the mixture overnight, followed by the removal of solvents and purification of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro Rosuvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6,7-Dihydro Rosuvastatin Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new lipid-lowering agents.
Biology: Studied for its effects on cellular lipid metabolism and its potential role in reducing oxidative stress.
Mecanismo De Acción
6,7-Dihydro Rosuvastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol production in the liver, resulting in lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The compound primarily targets hepatic cells and has a high affinity for the active site of HMG-CoA reductase .
Comparación Con Compuestos Similares
Similar Compounds
Rosuvastatin Calcium: Another derivative of Rosuvastatin, used in the treatment of dyslipidemia.
Atorvastatin: A widely used statin with a similar mechanism of action.
Simvastatin: Another statin that inhibits HMG-CoA reductase but with different pharmacokinetic properties.
Uniqueness
6,7-Dihydro Rosuvastatin Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its high affinity for HMG-CoA reductase and selective uptake by hepatic cells make it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C22H29FN3NaO6S |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C22H30FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;+1/p-1/t16-,17-;/m1./s1 |
Clave InChI |
IYNWBPFVIZBGIK-GBNZRNLASA-M |
SMILES isomérico |
CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
SMILES canónico |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


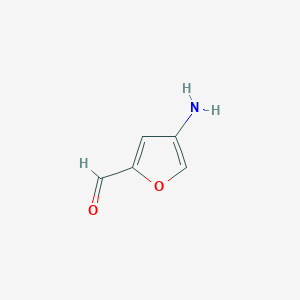


![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
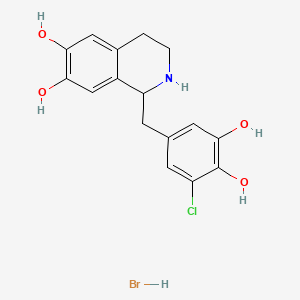
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
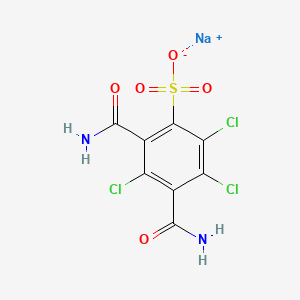

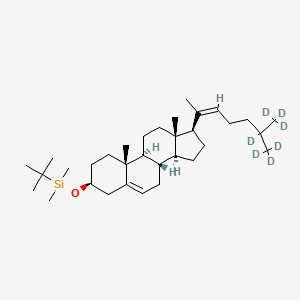
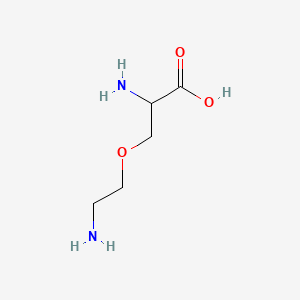
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
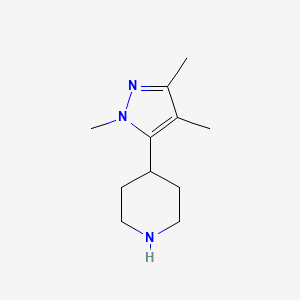
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
